1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol

Lipophilicity LogP Partition Coefficient

1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (CAS 60834-67-5) is a dicyclopentyl-substituted tetrahydronaphthol derivative with the molecular formula C20H28O and a molecular weight of 284.44 g/mol. Structurally, it features a partially saturated naphthalene core bearing two cyclopentyl substituents at the 1- and 3-positions and a phenolic hydroxyl group at the 2-position (equivalent to 5,7-dicyclopentyl-6-tetralinol under alternative nomenclature).

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 60834-67-5
Cat. No. B12689213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol
CAS60834-67-5
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C(=C3CCCCC3=C2)C4CCCC4)O
InChIInChI=1S/C20H28O/c21-20-18(14-7-1-2-8-14)13-16-11-5-6-12-17(16)19(20)15-9-3-4-10-15/h13-15,21H,1-12H2
InChIKeyZRLFRSNTOXEEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (CAS 60834-67-5): Structural and Physicochemical Baseline for Procurement Evaluation


1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (CAS 60834-67-5) is a dicyclopentyl-substituted tetrahydronaphthol derivative with the molecular formula C20H28O and a molecular weight of 284.44 g/mol . Structurally, it features a partially saturated naphthalene core bearing two cyclopentyl substituents at the 1- and 3-positions and a phenolic hydroxyl group at the 2-position (equivalent to 5,7-dicyclopentyl-6-tetralinol under alternative nomenclature) . The compound is classified as a secondary alcohol within the naphthol family and is commercially supplied as an intermediate for organic synthesis, analytical reference standard development, and potential pharmacological research .

Why Substituting 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (CAS 60834-67-5) with Positional Isomers or the Unsubstituted Parent Scaffold Introduces Quantifiable Performance Deviations


Phenolic tetrahydronaphthalene derivatives with identical molecular formulas—such as the positional isomer 2,4-dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (CAS 60834-79-9)—cannot be interchanged without measurable physicochemical and functional consequences. The 1,3- vs. 2,4-substitution pattern directly governs lipophilicity, boiling point, steric environment around the phenolic hydroxyl group, and chromatographic retention behaviour [1]. Similarly, substituting the unsubstituted parent scaffold 5,6,7,8-tetrahydro-2-naphthol (CAS 1125-78-6) eliminates the two cyclopentyl groups, resulting in a drop of approximately four logP units and a reduction in boiling point by roughly 75 °C—differences that have direct implications for solubility, volatility during high-temperature processing, and partitioning in biphasic reaction systems [2].

Quantitative Differentiation Evidence for 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (CAS 60834-67-5) Versus Closest Analogs


Lipophilicity Comparison: 1,3- vs. 2,4-Dicyclopentyl Regioisomers

The 1,3-dicyclopentyl regioisomer (target compound) exhibits a LogP of 6.52, which is 0.17 log units lower than the 2,4-dicyclopentyl positional isomer (LogP = 6.69), as determined by SIELC's proprietary algorithm on the same Newcrom R1 reverse-phase HPLC platform [1]. An independent ACD/Labs Percepta prediction reports an even higher ACD/LogP of 7.08 for the target compound . This lower lipophilicity relative to the 2,4-isomer indicates reduced affinity for non-polar phases and slightly improved aqueous compatibility, which may influence selection for biphasic reactions, emulsion formulations, or biological assays where excessive logP can cause non-specific binding or poor solubility.

Lipophilicity LogP Partition Coefficient Regioisomer Comparison

Boiling Point Elevation Relative to the Unsubstituted Parent Scaffold

The introduction of two cyclopentyl groups at the 1- and 3-positions raises the boiling point from 275–276 °C (lit.) for the unsubstituted 5,6,7,8-tetrahydro-2-naphthol to 352.1 ± 31.0 °C at 760 mmHg for the target compound, representing an increase of approximately 75–77 °C . This substantial elevation reflects the increased molecular weight and enhanced van der Waals interactions conferred by the cyclopentyl substituents, translating into markedly lower volatility under standard conditions.

Boiling Point Volatility Thermal Stability Distillation

Lipophilicity Contrast Versus the Unsubstituted Parent Scaffold

The target compound's lipophilicity is dramatically higher than that of the unsubstituted 5,6,7,8-tetrahydro-2-naphthol scaffold. While the parent compound exhibits an experimental LogP of 2.271 (Molbase/PubChem) and an XLogP3-AA of 2.9 (PubChem) [1][2], the 1,3-dicyclopentyl derivative displays a LogP of 6.52 (SIELC) to 7.08 (ACD/LogP, ChemSpider) [3]. This represents an increase of approximately 4–5 log units—a >10,000-fold increase in octanol-water partition coefficient—fundamentally altering the compound's suitability for aqueous vs. organic-phase applications.

LogP Hydrophobicity Partitioning Drug-likeness

Ortho-Cyclopentyl Phenolic Antioxidant Scaffold: Class-Level Inference from Methylenebis(dicyclopentyl phenol) Patent Literature

US Patent 4,066,562 establishes that methylenebis(dicyclopentyl phenols) bearing at least one cyclopentyl group ortho to the phenolic hydroxy group are effective antioxidants in a broad range of organic materials including mineral and synthetic lubricating oils and polyolefins [1]. In the target compound, cyclopentyl substituents occupy the 1- and 3-positions flanking the 2-hydroxy group on the naphthalene ring system, placing them in an ortho-like steric and electronic relationship to the phenolic OH. This structural alignment with the patent's core pharmacophore suggests that the target compound belongs to the same dicyclopentyl-phenolic antioxidant class, though direct antioxidant activity data for this specific compound have not been identified in the public literature.

Antioxidant Phenolic Stabilizer Polyolefin Lubricant

Procurement-Relevant Application Scenarios for 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol (CAS 60834-67-5)


Organic-Phase Synthesis Requiring High-Temperature Stability and Low Volatility

The target compound's boiling point of approximately 352 °C (versus ~275 °C for the unsubstituted parent) and high lipophilicity (LogP 6.52–7.08) render it suitable for organic-phase reactions conducted at elevated temperatures where simpler tetrahydronaphthol analogs would volatilise or thermally degrade [1]. Its low vapour pressure (0.0 ± 0.8 mmHg at 25 °C) further supports use in reactions requiring extended heating without solvent loss .

Chromatographic Method Development and Analytical Reference Standard Preparation

The documented reverse-phase HPLC method on Newcrom R1 columns (MeCN/water/phosphoric acid mobile phase) provides a validated separation protocol for the target compound, and the well-characterized LogP difference of 0.17 units relative to the 2,4-regioisomer enables chromatographic resolution of these positional isomers [1]. This supports its use as a reference standard in purity analysis and impurity profiling.

Antioxidant Candidate Screening for Lubricant and Polyolefin Stabilization

The structural correspondence between the target compound's 1,3-dicyclopentyl-2-hydroxy substitution pattern and the ortho-cyclopentyl-phenolic pharmacophore claimed in US Patent 4,066,562 provides a rationale for screening this compound as a candidate antioxidant in mineral oils, synthetic lubricants, and polyolefin formulations [1]. The high LogP of 6.52–7.08 favours partitioning into non-polar polymer and oil matrices, and the low vapour pressure minimizes evaporative loss during high-temperature processing, making it a structurally plausible stabilizer candidate warranting further experimental evaluation.

Pharmacological Scaffold Exploration Requiring Defined Lipophilicity

For medicinal chemistry programs exploring tetrahydronaphthol-based scaffolds, the target compound offers a precisely defined and intermediate lipophilicity profile (LogP 6.52–7.08; LogD at pH 5.5 of 6.30) that is measurably distinct from both the 2,4-regioisomer (LogP 6.69) and the unsubstituted parent (LogP 2.27–2.9) [1]. The predicted ACD/BCF of 36,220 at pH 5.5 further quantitatively defines its bioconcentration potential, enabling informed selection in early-stage drug discovery where logP and logD parameters influence permeability, metabolic stability, and off-target binding .

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